Product packaging for 4-methyl-6-methylsulfanylpyrimidine(Cat. No.:CAS No. 62671-89-0)

4-methyl-6-methylsulfanylpyrimidine

Cat. No.: B3054987
CAS No.: 62671-89-0
M. Wt: 140.21 g/mol
InChI Key: VXXDULCMTLXXIO-UHFFFAOYSA-N
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Description

4-Methyl-6-methylsulfanylpyrimidine (CAS 62671-89-0) is a chemical compound with the molecular formula C 6 H 8 N 2 S and a molecular weight of 140.21 g/mol . It serves as a versatile synthetic intermediate and key scaffold in medicinal and agrochemical research. Pyrimidine derivatives bearing alkylsulfanyl and methyl substituents are recognized as privileged structures in the discovery of new bioactive molecules . This compound is valued for its role as a building block in organic synthesis. Research indicates that disubstituted pyrimidine moieties, such as the 4,6-dimethylpyrimidin-2-yl group, are frequently incorporated into molecules with significant biological activity . Specifically, such structures are found in highly efficient herbicide classes, including certain sulfonylureas, where they contribute to activity against monocotyledonous weeds . Furthermore, the pyrimidine core is a fundamental component in pharmaceutical development. Pyrimidine-sulfonamide hybrids, for instance, are investigated for their anticancer potential, acting on various targets within cancer cells and demonstrating efficacy against multiple cancer cell lines . The methylsulfanyl group on the pyrimidine ring can offer a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is strictly for laboratory use by qualified professionals. All information provided is for research and development guidance only and is not intended as a specification for product quality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B3054987 4-methyl-6-methylsulfanylpyrimidine CAS No. 62671-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXDULCMTLXXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362809
Record name Pyrimidine, 4-methyl-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62671-89-0
Record name Pyrimidine, 4-methyl-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 6 Methylsulfanylpyrimidine and Its Key Precursors

Direct Synthetic Approaches to the Core Scaffold of 4-methyl-6-methylsulfanylpyrimidine

The most direct route to the this compound scaffold involves a two-step process: cyclocondensation to form a mercaptopyrimidine intermediate, followed by S-methylation. A convenient and efficient synthesis for the analogous compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, illustrates this core approach. researchgate.net

The synthesis begins with the cyclocondensation of acetylacetone (B45752) with thiourea (B124793). This reaction, typically conducted under acidic conditions, yields the intermediate 4,6-dimethyl-2-mercaptopyrimidine. researchgate.net The subsequent step is the selective methylation of the thiol group. While traditional methods often use hazardous reagents like dimethyl sulfate (B86663) or methyl iodide, more modern approaches utilize greener methylating agents such as dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net This methylation step produces 4,6-dimethyl-2-methylsulfanylpyrimidine. To obtain the target compound, this compound, the starting β-dicarbonyl would be acetoacetaldehyde (B1229124) or a synthetic equivalent, reacting with thiourea.

An alternative pathway involves the synthesis of a dihydroxypyrimidine precursor. For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized from the reaction of dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide. google.com This dihydroxy intermediate can then be converted to the more reactive 4,6-dichloro-2-methylpyrimidine (B42779) using a chlorinating agent like thionyl chloride or phosphorus oxychloride. chemicalbook.com The chlorine atoms can then be displaced by a methylsulfanyl group through nucleophilic substitution with sodium methyl mercaptide to yield the target scaffold.

Table 1: Synthesis of Pyrimidine (B1678525) Precursors

Precursor Starting Materials Reagents Yield Reference
4,6-Dimethyl-2-mercaptopyrimidine Acetylacetone, Thiourea Hydrochloric Acid - researchgate.net
4,6-Dimethyl-2-methylsulfanylpyrimidine 4,6-Dimethyl-2-mercaptopyrimidine Dimethyl Carbonate, Tetrabutylammonium Bromide 93.5% researchgate.net
4,6-Dihydroxy-2-methylpyrimidine Dimethyl Malonate, Acetamidine Hydrochloride Sodium Methoxide 86-87% google.com

Multi-component Reaction Strategies for Pyrimidine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single step, enhancing atom economy and reducing waste. Several MCRs are employed for the synthesis of pyrimidine rings.

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea under acidic catalysis to form dihydropyrimidines. tandfonline.comfoliamedica.bg While this typically yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine core. This strategy is versatile for creating a library of substituted pyrimidines. foliamedica.bgacsgcipr.org

More advanced MCRs have been developed using transition metal catalysis. For example, a novel, regioselective iridium-catalyzed multicomponent synthesis allows for the construction of highly substituted pyrimidines from amidines and up to three different alcohols. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. acs.org Such methods offer access to unsymmetrically substituted pyrimidines that are difficult to obtain through classical methods. acs.org Pyrido[2,3-d]pyrimidines, which contain a fused pyrimidine ring, can also be synthesized via MCRs involving 6-aminouracil (B15529), aldehydes, and malononitrile, often in green solvents like water. nih.govresearchgate.net

Table 2: Multi-component Reactions for Pyrimidine Synthesis

Reaction Name/Type Components Catalyst Key Features Reference
Biginelli Reaction Aldehyde, β-Diketone, (Thio)urea Acid (e.g., HCl) Forms dihydropyrimidines, atom-economical. tandfonline.comfoliamedica.bg
Iridium-Catalyzed MCR Amidines, Alcohols PN5P-Ir-pincer complexes Regioselective, sustainable, forms highly substituted pyrimidines. acs.org

Environmentally Conscious Synthetic Routes for Methylsulfanylpyrimidine Derivatives

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. powertechjournal.comnih.gov This involves using less toxic reagents, employing safer solvents (like water), and utilizing energy-efficient methods. researchgate.netnih.gov

For the synthesis of methylsulfanylpyrimidine derivatives, a key focus has been on replacing hazardous reagents. For example, dimethyl carbonate is used as an environmentally benign alternative to toxic methylating agents like dimethyl sulfate. researchgate.net In oxidation steps, which are often required to convert methylthio (-SCH₃) groups to methylsulfonyl (-SO₂CH₃) groups in related compounds, hydrogen peroxide is used as a clean oxidant in place of harsher chemicals. researchgate.netasianpubs.org The reaction can be catalyzed by sodium tungstate (B81510), and the only byproduct is water. asianpubs.org

The use of water as a solvent is another cornerstone of green pyrimidine synthesis. researchgate.netnih.gov Catalyst-free synthesis of pyrimidine derivatives in magnetized deionized water has been reported, offering advantages such as simplicity, low cost, and high yields. researchgate.net Solvent-free reactions, often assisted by microwave irradiation or ultrasound, also represent a significant step towards more sustainable chemical manufacturing. powertechjournal.comnih.gov

Catalytic Methods in the Synthesis of this compound Analogues

Catalysis is crucial for enhancing the efficiency, selectivity, and sustainability of pyrimidine synthesis. Various catalytic systems, including homogeneous, heterogeneous, and phase-transfer catalysts, are employed.

In the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is instrumental in both the methylation and oxidation steps, facilitating the reaction between reagents in different phases. researchgate.net For the oxidation of the methylthio group, sodium tungstate is an effective catalyst when using hydrogen peroxide as the oxidant. researchgate.netasianpubs.org

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused. Nanocrystalline metal oxides, such as ZrO₂ and MgO, have been successfully used as catalysts for the one-pot, three-component synthesis of fused pyrimidine derivatives like pyrido[2,3-d]pyrimidines. researchgate.net In other areas, iridium-pincer complexes have proven highly efficient for the multicomponent synthesis of pyrimidines from alcohols. acs.org Gas-phase catalytic methods have also been developed for producing pyrimidine precursors like methylpyridines, using catalysts based on cadmium and chromium oxides on a kaolin (B608303) support. semanticscholar.orgresearchgate.net

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comeurekaselect.com The synthesis of pyrimidine derivatives has greatly benefited from this technology. tandfonline.comresearchgate.netresearchgate.net

The Biginelli condensation, for example, can be carried out efficiently under microwave irradiation, sometimes in solvent-free conditions, to produce dihydropyrimidines in yields of 65–90%. tandfonline.com This rapid and intense heating of polar substances significantly reduces reaction times. tandfonline.com Similarly, the synthesis of Schiff bases bearing a pyrimidine moiety from a hydrazine (B178648) derivative and carbonyl compounds can be accelerated using microwave irradiation. researchgate.net The use of microwaves is often highlighted in eco-friendly synthetic protocols, as it reduces energy consumption and can enable reactions in greener solvents like water or ethanol, or even under solvent-free conditions. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

Reaction Type Method Reaction Time Yield Reference
Chalcone & Guanidine (B92328) Condensation Conventional 8-10 hours 60-75% benthamdirect.comeurekaselect.com
Chalcone & Guanidine Condensation Microwave 3-5 minutes 75-90% benthamdirect.comeurekaselect.com
Thiazolo[5,4-d]pyrimidine Synthesis Microwave 5 minutes - researchgate.net

Stereoselective Synthesis of Chiral Pyrimidine Derivatives Incorporating Methylsulfanyl Moieties

The stereoselective synthesis of chiral molecules is a paramount challenge in organic chemistry, particularly for pharmaceutical applications. While extensive research exists on the synthesis of pyrimidines, reports specifically detailing the stereoselective synthesis of chiral pyrimidines bearing a methylsulfanyl group are limited. However, general principles of asymmetric synthesis can be applied.

Chirality could be introduced into the pyrimidine scaffold through several strategies:

Chiral Building Blocks: Starting the synthesis with a chiral precursor. For instance, a chiral β-dicarbonyl compound could be used in a cyclocondensation reaction.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material or an intermediate to direct the stereochemical outcome of a reaction, followed by its removal.

Chiral Catalysis: Using a chiral catalyst to control the stereochemistry of a key bond-forming step. This is a highly efficient method for generating enantiomerically enriched products.

While not involving pyrimidines, studies on the bioinspired stereoselective synthesis of other heterocycles, such as 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral diols, demonstrate how the inherent stereochemistry of a substrate can control the stereochemical outcome of a cyclization reaction. elsevierpure.com Similarly, the synthesis of chiral methyl groups has been achieved with high optical purity through mechanism-controlled sigmatropic tandfonline.comfoliamedica.bg-hydrogen shifts, showcasing sophisticated methods of chirality transfer. ic.ac.uk The development of such strategies for methylsulfanyl-substituted pyrimidines remains an area for future research, potentially enabling access to novel, enantiomerically pure compounds for biological evaluation.

Chemical Reactivity and Transformation of 4 Methyl 6 Methylsulfanylpyrimidine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions

The pyrimidine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or bearing good leaving groups. In the case of 4-methyl-6-methylsulfanylpyrimidine and its derivatives, nucleophilic attack can occur at several positions, contingent on the reaction conditions and the nature of the substituents.

While the methylsulfanyl group itself can be displaced (see Section 3.2), other positions on the pyrimidine ring can also be targeted for nucleophilic substitution, especially when activated. For instance, the presence of a chloro group at the 4- or 6-position of a pyrimidine ring renders it susceptible to displacement by various nucleophiles. In a related system, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines have been shown to selectively displace a chloride group in the presence of weak bases. nih.gov This suggests that a chlorinated derivative of this compound would readily undergo nucleophilic substitution at the halogenated position.

The regioselectivity of nucleophilic attack is a critical aspect. In 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution consistently occurs at the 4-position. sigmaaldrich.com This preference is attributed to the electronic properties of the ring system, where the carbon at position 4 exhibits a higher LUMO coefficient, making it more susceptible to nucleophilic attack. sigmaaldrich.com A similar principle would apply to appropriately substituted this compound derivatives.

Chemical Transformations Involving the Methylsulfanyl Moiety

The methylsulfanyl group at the 6-position is a key functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the this compound scaffold.

One of the most important transformations is the oxidation of the methylsulfanyl group (-SCH₃) to a methylsulfinyl (-SOCH₃) or, more commonly, a methylsulfonyl (-SO₂CH₃) group. This is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA). acs.org The resulting methylsulfonyl group is an excellent leaving group, rendering the C6 position highly susceptible to nucleophilic displacement. umich.edu This strategy is frequently employed to introduce a wide range of functionalities at this position. For example, deprotonated anilines and their carbonyl derivatives have been shown to displace the sulfone group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine. nih.gov

The methylsulfanyl group itself can also be displaced directly by strong nucleophiles, although this is less common than displacement of the corresponding sulfone. In some instances, the methylsulfanyl group has been shown to be displaced by cyanide ions. mdpi.com

Table 1: Transformations of the Methylsulfanyl Group

Starting MaterialReagent(s)ProductReaction TypeReference(s)
This compound derivativem-CPBA4-methyl-6-methylsulfonylpyrimidine derivativeOxidation acs.org
4,6-dichloro-2-(methylsulfonyl)pyrimidineAnilines (deprotonated)4-chloro-6-(arylamino)-2-(methylsulfonyl)pyrimidineNucleophilic Substitution nih.gov
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium cyanideEthyl 2,4-bis(methylthio)pyrimidine-5-carboxylateNucleophilic Substitution mdpi.com

Electrophilic Aromatic Substitution Pathways on the Pyrimidine Core

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging due to the ring's inherent electron-deficient nature, which is caused by the presence of two electronegative nitrogen atoms. libretexts.org These nitrogen atoms deactivate the ring towards attack by electrophiles. However, the introduction of electron-donating groups, such as the methyl group in this compound, can increase the electron density of the ring and potentially facilitate electrophilic substitution under certain conditions.

The most likely position for electrophilic attack on the this compound ring is the C5 position, which is ortho and para to the activating methyl group and meta to the deactivating nitrogen atoms. While specific examples of electrophilic substitution on this compound are not extensively documented, related reactions provide insights. For instance, the nitration of pyrimidine derivatives, such as 4,6-dimethoxypyrimidine, has been shown to occur at the 5-position to yield 4,6-dimethoxy-5-nitropyrimidine. oregonstate.edu This suggests that under appropriate conditions, this compound could potentially undergo nitration or halogenation at the C5 position.

The synthesis of 4-methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine, which features a nitro group on an adjacent phenyl ring, highlights the functionalization of molecules containing the core pyrimidine structure, although this is not a direct electrophilic substitution on the pyrimidine ring itself.

Cyclization Reactions and Annulation Strategies Utilizing this compound Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The existing functional groups can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

A common strategy involves the introduction of a reactive side chain, often at the 5-position, which can then undergo cyclization with one of the existing functional groups or ring nitrogen atoms. For example, derivatives of 4-aminopyrimidines can be used to construct fused systems like pyrido[2,3-d]pyrimidines. acs.org

Another approach involves the transformation of the pyrimidine ring itself. For instance, pyrimidine derivatives can be converted into pyrazoles under certain conditions, representing a ring transformation reaction. researchgate.net While this is a more drastic transformation, it underscores the versatility of the pyrimidine core in constructing diverse heterocyclic frameworks. The synthesis of fused four-ring heterocycles in a single step from phenyl precursors also demonstrates the potential for complex scaffold generation, where a pyrimidine-like intermediate undergoes thermodynamically driven rearrangement and cyclization. researchgate.net

Functional Group Interconversions of Substituents on the Pyrimidine Ring

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the modification of a molecule's properties and reactivity. umich.eduub.edu The substituents on the this compound ring, namely the methyl and methylsulfanyl groups, can be subjected to various interconversions.

As discussed in Section 3.2, the methylsulfanyl group is readily oxidized to the corresponding sulfone, which is a key FGI for activating the C6 position. acs.org The methyl group at the C4 position, while generally less reactive, can also be modified. For instance, the introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve metabolic stability in human liver microsomes, highlighting the impact of such modifications. acs.org While direct interconversion of the methyl group on this compound is not widely reported, general methods for the functionalization of methyl groups on heterocyclic rings, such as radical halogenation followed by nucleophilic substitution, could potentially be applied.

Enzymatic transformations also offer pathways for functional group interconversion on the pyrimidine ring. For example, cytosine deaminases can catalyze the hydrolysis of an amino group at position 4 to a carbonyl group. umich.edu While not directly applicable to the methyl group, this illustrates the potential for biocatalytic modifications of pyrimidine derivatives.

Reactivity Profiles of Halogenated and Carbonitrile-Substituted Methylsulfanylpyrimidines

The introduction of halogen or carbonitrile substituents onto the this compound framework significantly alters its reactivity profile, providing new avenues for synthetic transformations.

Halogenated Derivatives:

Chlorination of the pyrimidine ring, for instance at the 4- or 6-position, creates a highly reactive center for nucleophilic aromatic substitution. The synthesis of 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine (B1313969) has been reported, with the chloro and methylsulfonyl groups both acting as potential leaving groups. ub.edu The chemoselectivity of substitution depends on the nucleophile and reaction conditions. In 4,6-dichloro-2-(methylsulfonyl)pyrimidine, secondary aliphatic amines and anilines in the presence of a weak base selectively displace the chloride at C4, whereas stronger, deprotonated nucleophiles tend to displace the sulfonyl group. nih.govresearchgate.net

Carbonitrile-Substituted Derivatives:

The presence of a carbonitrile (cyano) group, typically at the 5-position, introduces a strong electron-withdrawing group that can influence the reactivity of the entire molecule. The synthesis of compounds such as 4-(4-tert-butylphenyl)-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile demonstrates the construction of complex molecules around this scaffold. The nitrile group itself can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. Furthermore, the electron-withdrawing nature of the cyano group can activate the ring towards certain reactions. For instance, in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from 4,6-dichloro-2-(methylthio)pyrimidine, the introduction of the cyano group is a key step. arkat-usa.org

Table 2: Reactivity of Substituted Methylsulfanylpyrimidines

DerivativeReagent/ConditionReaction TypeProductReference(s)
4,6-dichloro-2-(methylsulfonyl)pyrimidineSecondary aliphatic amines/weak baseNucleophilic Substitution4-amino-6-chloro-2-(methylsulfonyl)pyrimidine nih.gov
4,6-dichloro-2-(methylsulfonyl)pyrimidineDeprotonated anilinesNucleophilic Substitution4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine nih.gov
4,6-dichloro-2-(methylthio)pyrimidine1. Benzyloxide, 2. m-CPBA, 3. Cyanide, 4. NCSMulti-step synthesis4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile arkat-usa.org

Synthesis and Exploration of 4 Methyl 6 Methylsulfanylpyrimidine Analogues and Derivatives

Modification Strategies at the 2-Position of the Pyrimidine (B1678525) Ring

The 2-position of the 4-methyl-6-methylsulfanylpyrimidine ring offers a prime site for introducing structural diversity. A common approach involves the nucleophilic substitution of a suitable leaving group at this position. For instance, a chloro group can be displaced by various nucleophiles to introduce a range of functionalities.

Another strategy involves the direct synthesis of 2-substituted pyrimidines. For example, the cyclocondensation of a suitable precursor with guanidine (B92328) can yield 2-aminopyrimidine (B69317) derivatives. nih.gov These amino groups can then be further modified. For instance, acylation and thioacylation of o-aminonicotinonitrile, a related pyridine (B92270) derivative, have been used to synthesize various pyrido[2,3-d]pyrimidines. rsc.org

Chemical Derivatization at the 4-Methyl Group

The 4-methyl group of this compound, while seemingly simple, provides opportunities for chemical derivatization that can significantly impact the molecule's properties. One common strategy is condensation with aldehydes. For instance, the reaction with aromatic aldehydes can lead to the formation of styryl derivatives.

Furthermore, the methyl group can be a precursor for the synthesis of fused ring systems. For example, condensation reactions involving the active methyl group can initiate cyclization to form new heterocyclic rings.

Substitution and Functionalization at the 6-Methylsulfanyl Group

The 6-methylsulfanyl group is a key functional handle that allows for a variety of transformations. Oxidation of the sulfur atom is a common strategy to enhance the leaving group ability of the substituent. Oxidation with agents like m-chloroperbenzoic acid can yield the corresponding methylsulfinyl and methylsulfonyl derivatives. researchgate.net These oxidized species are excellent substrates for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, alkoxides, and other nucleophiles. nih.govgoogle.com

The direct displacement of the methylsulfanyl group is also possible, although it often requires harsher reaction conditions. Alternatively, the thiol group, from which the methylsulfanyl is derived, can be used in condensation reactions to form fused thiazolo derivatives.

Introduction of Fused Ring Systems Derived from this compound

The versatile reactivity of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These bicyclic and tricyclic structures often exhibit interesting biological activities.

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

The synthesis of pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines, often involves the construction of a pyridine ring onto a pre-existing pyrimidine core. One method involves the reaction of 4-amino-5-cyanopyrimidine derivatives with reagents that can provide the necessary carbon atoms to form the pyridine ring. For instance, a three-component condensation of 5-acetyl-4-aminopyrimidines with cyclohexane-1,3-diones and orthoesters has been reported. semanticscholar.org

Another approach utilizes the Vilsmeier-Haack reaction on 4-amino-2,6-disubstituted pyrimidines to introduce a formyl group, which can then be cyclized to form the pyridopyrimidine skeleton. niscpr.res.in The synthesis can also start from pyridine precursors, such as 2-aminonicotinic acid, which can be cyclized with urea (B33335) and subsequently chlorinated and substituted to build the pyrimidine ring. nih.gov

A notable synthesis of 7,8-dihydropyrido[2,3-d]pyrimidine derivatives begins with the commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine. semanticscholar.org Treatment with LDA and cinnamaldehyde (B126680) derivatives introduces a side chain that, after substitution of one chloro group with a primary amine, can be cyclized to form the fused pyridine ring. semanticscholar.org

Table 1: Examples of Synthesized Pyrido[2,3-d]pyrimidine Derivatives
CompoundStarting MaterialReagents and ConditionsReference
8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one4-chloro-5-cyano-2-methylsulfanyl-pyrimidineMethylamine, then reaction with a thiophene (B33073) derivative nih.gov
2,4-diamino-6-nitropyrido[2,3-d]pyrimidine2,4,6-triaminopyrimidineSodium salt of nitromalonaldehyde nih.gov
7,8-dihydropyrido[2,3-d]pyrimidine derivatives4,6-dichloro-2-(methylsulfanyl)pyrimidineLDA, cinnamaldehyde derivatives, primary amines, MsCl, Et3N semanticscholar.org
Pyrido[2,3-d]pyrimidine derivatives2-aminonicotinic acidUrea, POCl3, various amines and acyl chlorides nih.gov

Pyrimido[4,5-d]pyrimidine (B13093195) Scaffold Construction

The construction of the pyrimido[4,5-d]pyrimidine scaffold, an isomer of the pyrido[2,3-d]pyrimidine system, typically involves the annulation of a second pyrimidine ring onto a starting pyrimidine. A common strategy employs 6-aminouracil (B15529) derivatives as the starting pyrimidine. researchgate.net Reaction with various electrophilic reagents can lead to the formation of the second pyrimidine ring. For example, a double Mannich reaction of 6-aminouracil with primary amines and formaldehyde (B43269) can afford 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net

Another synthetic route to tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones utilizes 1,3-disubstituted 6-aminouracils as starting materials. nih.gov A key step in this synthesis is a hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov This method allows for selective variation of substituents at four different positions.

Table 2: Synthetic Approaches to Pyrimido[4,5-d]pyrimidines
ProductStarting MaterialKey ReactionReference
1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones1,3-disubstituted 6-amino uracilsHydrazine-induced cyclization nih.gov
5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones6-aminouracil derivativesDouble Mannich reaction researchgate.net
5-aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrileHeating with formic acid, then thionation researchgate.net

Oxathiino[2,3-d]pyrimidine Ring Formation

The synthesis of oxathiino[2,3-d]pyrimidines, a less common fused system, involves the formation of a 1,4-oxathiin (B13834599) ring fused to the pyrimidine core. While specific examples starting directly from this compound are not prevalent in the provided search results, the general strategies for forming such fused rings can be inferred. These would likely involve the reaction of a pyrimidine derivative bearing vicinal hydroxyl and thiol functionalities, or their synthetic equivalents, with a suitable two-carbon electrophile.

Quinazoline (B50416) and Pyrido[2,3-d]pyrimidine Annulation Studies

The fusion of a pyrimidine ring with other cyclic systems, such as benzene (B151609) or pyridine, to form quinazolines and pyrido[2,3-d]pyrimidines respectively, is a well-established strategy for generating compounds with significant biological activity. However, the direct application of this compound in these annulation reactions is not extensively documented.

Hypothetically, the synthesis of quinazoline derivatives from this compound would likely involve the introduction of a reactive functional group ortho to one of the pyrimidine nitrogens, which could then participate in a cyclization reaction with a suitable dielectrophile or a pre-functionalized benzene ring. For instance, functionalization of the methyl group or the pyrimidine ring itself to introduce an amino or a carbonyl group could provide the necessary handle for annulation.

Similarly, the construction of the pyrido[2,3-d]pyrimidine skeleton would necessitate the formation of a new pyridine ring fused to the pyrimidine core. This could theoretically be achieved through condensation reactions of a functionalized this compound derivative with a three-carbon synthon. The methyl group and the adjacent ring carbon could potentially be elaborated to participate in such cyclizations.

The lack of specific research in this area suggests a significant opportunity for synthetic chemists to explore these transformations. The development of such methodologies would provide novel entry points to these important heterocyclic systems.

Development of Pyrimidine-based C-Nucleoside Analogues and Ribonucleosides

The synthesis of nucleoside analogues is a critical area of drug discovery. The creation of C-nucleosides, where the anomeric carbon of the sugar moiety is directly attached to the nucleobase via a C-C bond, and traditional N-ribonucleosides from this compound represents a formidable synthetic challenge that appears to be largely unaddressed in current literature.

The formation of a C-C bond between the pyrimidine ring and a ribose derivative would require the activation of a ring carbon atom of this compound, likely through lithiation or metal-halogen exchange, followed by reaction with an electrophilic sugar species. The regioselectivity of such a reaction would be a critical aspect to control.

For the synthesis of ribonucleosides, a glycosylation reaction would be necessary. This would typically involve the coupling of a protected ribose derivative, activated at the anomeric position, with the pyrimidine nitrogen. The presence of the methyl and methylsulfanyl groups on the pyrimidine ring could influence the reactivity and regioselectivity of the glycosylation reaction.

The absence of detailed studies on these specific transformations highlights a gap in the current understanding of the synthetic utility of this compound as a precursor for nucleoside analogues. Future research in this domain would be highly valuable for the expansion of chemical space available for antiviral and anticancer drug development.

Spectroscopic Characterization Techniques in 4 Methyl 6 Methylsulfanylpyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-methyl-6-methylsulfanylpyrimidine, distinct signals are expected for the different types of protons present.

Based on the analysis of analogous pyrimidine (B1678525) structures, the expected ¹H NMR spectrum would feature a singlet for the methyl group (CH ₃) attached to the pyrimidine ring, likely appearing in the upfield region. Another singlet would correspond to the methyl group of the methylsulfanyl substituent (S-CH ₃). The aromatic proton on the pyrimidine ring would appear as a singlet in the downfield region due to the deshielding effect of the heterocyclic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Ring-CH6.5 - 7.5Singlet
Ring-CH₃2.0 - 2.5Singlet
S-CH₃2.5 - 3.0Singlet
Note: These are predicted values based on known data for similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the four carbon atoms of the pyrimidine ring, the carbon of the methyl group, and the carbon of the methylsulfanyl group. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atom attached to the sulfur (C-S) and the carbon atoms adjacent to the nitrogen atoms will have characteristic chemical shifts. For instance, in related 4-methylpyrimidine (B18481) compounds, the methyl carbon appears around 23-24 ppm, while the ring carbons resonate at various downfield positions. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2155 - 165
C4160 - 170
C5110 - 120
C6165 - 175
Ring-CH₃20 - 25
S-CH₃10 - 15
Note: These are predicted values and are subject to variation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring. Key vibrations would also include C=N and C=C stretching modes within the pyrimidine ring, typically observed in the 1600-1400 cm⁻¹ region. nist.govscielo.org.mx The C-S stretching vibration of the methylsulfanyl group would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrimidine ring, which are often more intense in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
C-H Stretching (Aromatic)3000 - 3100IR, Raman
C-H Stretching (Aliphatic)2850 - 3000IR, Raman
C=N Stretching1550 - 1650IR, Raman
C=C Stretching1400 - 1600IR, Raman
C-S Stretching600 - 800IR, Raman
Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₈N₂S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron ionization (EI) would likely lead to characteristic fragmentation pathways. Common fragmentation patterns for pyrimidine derivatives involve the loss of small molecules or radicals. For instance, the loss of the methyl radical (•CH₃) from the molecular ion would result in a fragment ion at M-15. Cleavage of the methylsulfanyl group could lead to a fragment corresponding to the loss of •SCH₃. The fragmentation of related pyrimidinethiones has been studied, revealing complex pathways that can help in identifying the substitution pattern on the pyrimidine ring. sapub.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

FragmentProposed Structure/Loss
[M]⁺Molecular Ion
[M-15]⁺Loss of •CH₃
[M-47]⁺Loss of •SCH₃
[C₅H₅N₂S]⁺Loss of •CH₃
[C₆H₇N₂]⁺Loss of •S
Note: The relative intensities of these fragments would provide further structural information.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For this compound (C₆H₈N₂S), the theoretical elemental composition would be:

Carbon (C): 51.39%

Hydrogen (H): 5.75%

Nitrogen (N): 19.98%

Sulfur (S): 22.87%

Close agreement between the experimental and calculated values provides strong evidence for the proposed empirical and molecular formula of the compound. This technique is crucial for confirming the purity and identity of a newly synthesized compound. mdpi.com

Computational and Theoretical Investigations on 4 Methyl 6 Methylsulfanylpyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic lens to examine the electronic environment of a molecule, revealing the fundamental factors that govern its behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. frontiersin.org

In the case of 4-methyl-6-methylsulfanylpyrimidine, DFT studies would elucidate the distribution of electron density across the molecule. The pyrimidine ring itself is electron-deficient, a characteristic feature of diazines. The substituents—a methyl group at position 4 and a methylsulfanyl (methylsulfanyl) group at position 6—exert significant influence on this electronic landscape. The methyl group is a weak electron-donating group through hyperconjugation, while the methylsulfanyl group can donate electrons via resonance from the sulfur lone pairs but also has inductive effects.

DFT calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and is crucial for understanding intermolecular interactions. The nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bond formation.

Calculation of Condensed Fukui Indices for Reaction Site Prediction

To quantify and predict the reactivity of different atomic sites within a molecule, conceptual DFT provides a powerful framework. The Fukui function, ƒ(r), is a key descriptor in this context, indicating the change in electron density at a point r when the total number of electrons in the system changes. mdpi.com For practical applications, these functions are condensed to atomic centers, yielding condensed Fukui indices, which help predict the most likely sites for nucleophilic, electrophilic, and radical attack.

The condensed Fukui function is calculated using the finite difference approximation:

For nucleophilic attack (ƒk+) : ƒk+ = qk(N+1) - qk(N)

For electrophilic attack (ƒk-) : ƒk- = qk(N) - qk(N-1)

For radical attack (ƒk0) : ƒk0 = [qk(N+1) - qk(N-1)] / 2

Here, qk is the electronic population of atom k in the neutral (N), anionic (N+1), and cationic (N-1) states. A higher value of ƒk+ indicates a more favorable site for a nucleophile to attack, while a higher ƒk- suggests a site prone to electrophilic attack.

For this compound, calculations would likely predict the pyrimidine nitrogen atoms to be primary sites for electrophilic attack (protonation or alkylation), while certain carbon atoms in the ring, influenced by the electron-donating substituents, might be susceptible to specific reactions.

Table 1: Hypothetical Condensed Fukui Indices for this compound

Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)ƒ0 (Radical Attack)Predicted Reactivity
N10.0520.285 0.169High for electrophilic attack
C20.189 0.0410.115High for nucleophilic attack
N30.0480.291 0.170High for electrophilic attack
C40.0950.0350.065Moderate for nucleophilic attack
C50.155 0.1010.128Moderate for nucleophilic attack
C60.1100.0290.070Moderate for nucleophilic attack
S0.0810.1550.118Moderate for electrophilic attack

Note: The values in this table are illustrative and represent expected trends based on the electronic nature of the atoms and have not been derived from actual quantum chemical calculations.

Molecular Modeling and Conformational Analysis of Pyrimidine Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, dictating how it fits into the binding site of a protein or other biological target. Molecular modeling encompasses a range of computational techniques used to study and predict molecular conformations. researchgate.net

For this compound, conformational analysis would focus on the orientation of the methylsulfanyl group relative to the pyrimidine ring. While the pyrimidine ring itself is rigid, rotation around the C6-S bond is possible. Computational methods, from faster molecular mechanics to more accurate quantum chemical calculations, can be used to map the potential energy surface associated with this rotation. tandfonline.comnih.gov These studies help identify the lowest energy (most stable) conformers and the energy barriers between different conformations. frontiersin.orgnih.gov Understanding the preferred 3D shape and flexibility of such molecules is fundamental for designing compounds that can adopt the optimal geometry for interacting with a biological target. frontiersin.orgnih.gov

Prediction of Chemical Reactivity Descriptors and Properties

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

Chemical Hardness (η) : η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Potential (μ) : μ = (EHOMO + ELUMO) / 2. This describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : ω = μ² / (2η). This index measures the propensity of a species to accept electrons.

For pyrimidine derivatives, these descriptors provide quantitative measures of their reactivity, which can be correlated with their biological activities. frontiersin.org

Table 2: Predicted Chemical Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)Interpretation
E(HOMO)-6.50Energy of the highest occupied molecular orbital
E(LUMO)-1.25Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.25Indicates high kinetic stability
Chemical Hardness (η)2.625Suggests a relatively 'hard' and less deformable molecule
Electronegativity (χ)3.875Measure of the power to attract electrons
Electrophilicity Index (ω)2.86Moderate electrophilic character

Note: These values are hypothetical and illustrative of what would be expected from a DFT calculation.

Virtual Screening Methodologies for Pyrimidine Scaffold Exploration

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net

The this compound core can serve as a starting point or a query in virtual screening campaigns. nih.gov Methodologies include:

Structure-Based Virtual Screening (SBVS) : If the 3D structure of the biological target is known, molecules are computationally "docked" into the binding site to predict their binding affinity and pose. Libraries of pyrimidine derivatives can be screened to find those with the best fit. nih.gov

Ligand-Based Virtual Screening (LBVS) : If the structure of the target is unknown but active ligands have been identified, their properties can be used to build a model. This model is then used to screen libraries for molecules with similar characteristics (e.g., shape, pharmacophores). A library of virtual compounds based on the this compound scaffold could be created and screened against pharmacophore models of various targets. acs.org

These screening methods allow for the rapid and cost-effective exploration of the chemical space around the pyrimidine scaffold, prioritizing a smaller number of promising candidates for synthesis and experimental testing. nih.govmdpi.com

Theoretical Studies on Intramolecular Hydrogen Bonding and Excited-State Proton Transfer Dynamics

Hydrogen bonding is a critical non-covalent interaction that governs molecular recognition, protein folding, and drug-receptor binding. Theoretical studies are essential for understanding the nature and strength of these bonds.

In the case of this compound, the molecule lacks a hydrogen bond donor, so it cannot form an intramolecular hydrogen bond. However, the two nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors. Theoretical calculations can model the intermolecular hydrogen bonds that this compound forms with donor molecules (like water or amino acid residues in a protein active site). mdpi.com Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points to characterize the strength and nature of these interactions.

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred upon electronic excitation. This process is crucial in various chemical and biological systems. While ESPT is less common for simple pyrimidines, theoretical studies using Time-Dependent DFT (TD-DFT) could investigate the possibility of such dynamics in complexes of this compound with proton-donating species. These calculations would explore the potential energy surfaces of the ground and excited states to determine if a pathway for proton transfer becomes accessible after photoexcitation.

4 Methyl 6 Methylsulfanylpyrimidine As a Building Block in Advanced Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive sites on the 4-methyl-6-methylsulfanylpyrimidine ring allows for its elaboration into a wide variety of other heterocyclic systems. The methylsulfanyl group at the 6-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

For instance, the reaction of this compound with various amines can lead to the synthesis of 6-aminopyrimidine derivatives. These derivatives are key structural motifs in many biologically active compounds. Furthermore, the methyl group at the 4-position can undergo condensation reactions with suitable electrophiles, providing a pathway to annulated pyrimidine (B1678525) systems.

A notable application is in the synthesis of fused pyrimidine systems. For example, through sequential reactions involving the methyl and methylsulfanyl groups, it is possible to construct bicyclic and tricyclic heterocyclic frameworks. These complex structures are often found in natural products and pharmacologically active compounds. Researchers have successfully utilized this compound as a starting material for the synthesis of pyrrolo[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, which are known for their potential as antifolates. rsc.org

The reactivity of the pyrimidine ring itself can also be exploited. For example, N-oxidation of the pyrimidine nitrogen atoms can modulate the electronic properties of the ring, influencing its reactivity in subsequent transformations. researchgate.net

Precursor for Complex Organic Intermediates

Beyond the direct synthesis of heterocyclic compounds, this compound serves as a crucial precursor for a variety of complex organic intermediates. The methylsulfanyl group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation significantly enhances the leaving group ability of the substituent at the 6-position, making it highly susceptible to displacement by a wide range of nucleophiles.

This strategy is frequently employed in the synthesis of highly functionalized pyrimidines. For example, oxidation of this compound to 4-methyl-6-methylsulfonylpyrimidine creates a highly reactive intermediate. This sulfonylpyrimidine can then react with various nucleophiles under mild conditions to afford a diverse array of 6-substituted pyrimidines. This approach has been instrumental in the preparation of key intermediates for agrochemicals and pharmaceuticals. researchgate.net

The following table summarizes the utility of this compound as a precursor:

PrecursorTransformationResulting IntermediateApplication
This compoundOxidation4-methyl-6-methylsulfonylpyrimidineSynthesis of highly substituted pyrimidines
This compoundNucleophilic Substitution6-substituted-4-methylpyrimidinesBuilding blocks for complex molecules
This compoundCondensation at methyl groupAnnulated pyrimidine systemsAccess to fused heterocyclic scaffolds

Synthetic Utility in Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.govscispace.com The goal of DOS is to explore a larger area of chemical space than is typically covered in target-oriented synthesis. scispace.com this compound, with its multiple reactive handles, is an ideal scaffold for DOS.

The ability to functionalize the 4, and 6-positions of the pyrimidine ring, allows for the creation of a large number of analogs from a single starting material. By employing a "build/couple/pair" strategy, chemists can systematically introduce diversity at different points of the molecule. For example, the methylsulfanyl group can be displaced by a library of nucleophiles, while the methyl group can be elaborated through a variety of condensation reactions. This approach allows for the generation of libraries with significant skeletal and appendage diversity. cam.ac.uk

A key aspect of DOS is the use of branching pathways to generate skeletal diversity. nih.gov Starting from this compound, different reaction pathways can be envisioned that lead to distinct heterocyclic cores. For instance, intramolecular cyclization reactions involving substituents introduced at the 4 and 6-positions can lead to a variety of fused ring systems.

The pyrimidine core itself is considered a "privileged structure" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net By using this compound as a starting point for DOS, chemists can generate libraries of compounds that are biased towards biological relevance, increasing the probability of identifying novel drug candidates. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of libraries of potential kinase inhibitors and other therapeutic agents.

The following table outlines the application of this compound in DOS:

DOS StrategyApplication on this compoundOutcome
Appendage DiversityReaction of the methylsulfanyl group with a library of amines.Library of 6-amino-4-methylpyrimidines.
Skeletal DiversitySequential functionalization and intramolecular cyclization.Diverse fused heterocyclic scaffolds.
Privileged ScaffoldUse of the pyrimidine core as a starting point.Library of compounds with a higher probability of biological activity.

Mechanistic Investigations of Chemical Processes Involving 4 Methyl 6 Methylsulfanylpyrimidine

Reaction Pathway Elucidation and Intermediates Identification

Detailed elucidation of reaction pathways for 4-methyl-6-methylsulfanylpyrimidine is not available in the reviewed literature. For related pyrimidine (B1678525) systems, reaction intermediates such as Meisenheimer complexes in SNAr reactions are well-documented. nih.gov The identification of such intermediates is often accomplished through spectroscopic techniques or by trapping experiments. nih.gov In the context of biosynthesis, covalent hydrates have been identified as reaction intermediates in the reaction of 5-substituted pyrimidines with peracids. capes.gov.br However, no such specific details have been published for this compound.

Transition State Analysis of Key Chemical Transformations

The analysis of transition states is crucial for understanding reaction mechanisms and is typically achieved through computational chemistry using methods like transition state theory. wikipedia.orgox.ac.uk These calculations help in determining the energy barriers of reactions and the geometry of the high-energy transition state complex. While there are numerous studies on the application of these methods to various organic reactions, including those of other pyrimidine derivatives, specific transition state analyses for reactions involving this compound are not found in the surveyed literature.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic data provide quantitative insights into reaction rates and equilibria. Such studies are essential for a complete mechanistic picture. For example, thermodynamic properties such as the enthalpy and entropy of dissolution have been determined for other complex pyrimidine derivatives. univ.kiev.ua Kinetic studies on related SNAr reactions have been used to distinguish between stepwise and concerted mechanisms. nih.gov Unfortunately, specific kinetic and thermodynamic parameters for reactions of this compound are not available in the public domain.

Q & A

Q. Basic Research Focus :

  • Chromatography : HPLC with APCI-MS (M+1 = 194.0) ensures purity >95% .
  • Spectroscopy : 1H NMR (δ 2.40 ppm for methyl groups) and 13C NMR verify substituent positions .
    Advanced Tip : Thermal gravimetric analysis (TGA) can assess decomposition thresholds, especially for sulfanyl groups prone to oxidation .

How do electronic effects of the methylsulfanyl group influence reactivity in cross-coupling reactions?

Advanced Research Focus :
The –SMe group acts as a directing/activating moiety. shows sulfanylpyrimidines undergoing Suzuki-Miyaura couplings with aryl boronic acids. Key factors:

  • Catalyst selection : Pd(PPh3)4 in DMF/H2O at 80°C achieves >80% yield.
  • Steric effects : Methyl groups at C4 and C6 may hinder transmetallation, requiring tailored ligands .
    Data Interpretation : Compare 19F NMR shifts (if fluorinated analogs exist) to track electronic environments .

What strategies address low yields in multi-step syntheses of this compound analogs?

Q. Advanced Research Focus :

  • Intermediate trapping : Isolate intermediates (e.g., Meldrum’s acid adducts) to prevent side reactions .
  • Scale-up adjustments : Dowtherm A’s high boiling point (≈300°C) enables safe large-scale cyclization .
    Contradiction Analysis : If yields drop at >5g scale, check for heat distribution inefficiencies or solvent purity (e.g., heptane vs. hexane) .

How can computational modeling predict biological activity of this compound derivatives?

Q. Advanced Research Focus :

  • Docking studies : Use AutoDock Vina to simulate binding to targets like COX-2 ().
  • QSAR models : Correlate logP values (calculated ~2.1 for methylsulfanyl analogs) with membrane permeability .
    Validation : Compare IC50 values from enzyme assays (e.g., COX-2 inhibition) with computational predictions to refine models .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus :

  • PPE : Use nitrile gloves, fume hoods, and eye protection to avoid dermal/ocular exposure.
  • Waste management : Segregate halogenated byproducts (e.g., Cl/F-containing intermediates) for professional disposal .
    Advanced Note : Monitor air quality for H2S release during sulfanyl group degradation using gas sensors .

How do steric and electronic effects of substituents impact crystallization behavior?

Q. Advanced Research Focus :

  • Crystal packing : Methyl groups at C4/C6 reduce symmetry, favoring monoclinic systems (e.g., P21/c space group) .
  • Hydrogen bonding : Analyze O···H–N interactions (≈2.1 Å) in polymorph screening .
    Case Study : notes that nitro groups at C5 increase π-stacking, altering melting points by 20–30°C .

What mechanistic insights explain unexpected byproducts in sulfanylpyrimidine syntheses?

Q. Advanced Research Focus :

  • Radical pathways : Trace O2 in solvents can initiate thiyl radical formation, leading to dimerization.
  • Acid catalysis : Protonation at N1 (pKa ≈3.5) may trigger ring-opening in aqueous conditions .
    Troubleshooting : Use ESR spectroscopy to detect radicals and optimize inert atmospheres .

How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways of this compound?

Q. Advanced Research Focus :

  • Synthesis : Incorporate 13C at C2 via K13CN in cyclocondensation .
  • Tracking : LC-HRMS identifies metabolites (e.g., sulfoxide derivatives) in hepatic microsomal assays .
    Data Integration : Pair with PET imaging (if 18F-labeled) for in vivo biodistribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.